molecular formula C22H27N5O B10932161 1-ethyl-3,6-dimethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-3,6-dimethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10932161
M. Wt: 377.5 g/mol
InChI Key: VDRVIQPFCKWQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-3,6-dimethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3,6-dimethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the ethyl and methyl groups. The final step involves the attachment of the pyrrolidin-1-ylbenzyl group to the carboxamide moiety. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids, with catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3,6-dimethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a wide variety of products depending on the substituents introduced.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethyl-3,6-dimethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

1-ethyl-3,6-dimethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include other pyrazolo[3,4-b]pyridine derivatives or other carboxamides with similar functional groups. The unique combination of functional groups in this compound may confer specific properties that make it particularly useful for certain applications.

List of Similar Compounds

  • This compound
  • 1-ethyl-3,6-dimethyl-N-[4-(piperidin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 1-ethyl-3,6-dimethyl-N-[4-(morpholin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[3,4-b]pyridine ring, which can significantly impact their chemical and biological properties.

Properties

Molecular Formula

C22H27N5O

Molecular Weight

377.5 g/mol

IUPAC Name

1-ethyl-3,6-dimethyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H27N5O/c1-4-27-21-20(16(3)25-27)19(13-15(2)24-21)22(28)23-14-17-7-9-18(10-8-17)26-11-5-6-12-26/h7-10,13H,4-6,11-12,14H2,1-3H3,(H,23,28)

InChI Key

VDRVIQPFCKWQGY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NCC3=CC=C(C=C3)N4CCCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.